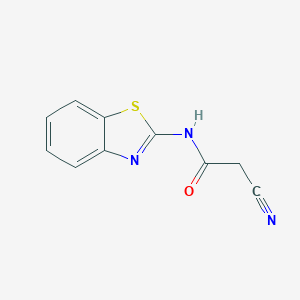

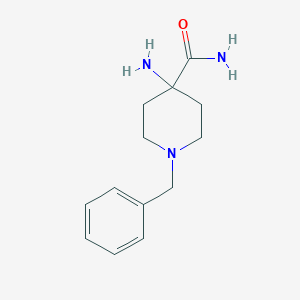

2-(Thiophen-2-yl)indolizine

説明

Synthesis Analysis

The synthesis of indolizine derivatives, including those with thiophene substitutions, often involves multicomponent reactions (MCRs) that provide a straightforward and efficient path to these complex structures. A prominent method for synthesizing indolizines involves the regiospecific one-pot synthesis from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, showcasing the versatility and efficiency of this approach (Yang et al., 2018). Additionally, the annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts forms indolizines containing a thioether group, demonstrating the adaptability of synthesis strategies to incorporate sulfur components (Fu et al., 2022).

Molecular Structure Analysis

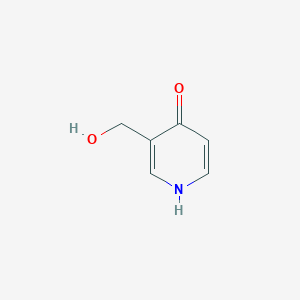

The molecular structure of 2-(thiophen-2-yl)indolizine and related derivatives reveals a complex interplay between the indolizine core and the thiophen-2-yl substituent. This interaction can influence the electronic properties and steric hindrance, affecting the molecule's reactivity and physical properties. The structure is characterized by the presence of heteroatoms, which contribute to the compound's unique chemical behavior and potential applications in material science and catalysis.

Chemical Reactions and Properties

Indolizine derivatives undergo various chemical reactions, reflecting their versatile reactivity. For example, the metal-free aminothiation of alkynes presents a route to indolizine thiones via tandem C-C/C-N/C-S bonds formation, emphasizing the compound's potential for functionalization and diversification (Chen et al., 2019). The reactivity of these molecules can be finely tuned by the nature of the substituents, offering a broad substrate scope for the synthesis of variously functionalized indolizine derivatives.

科学的研究の応用

-

Organic Fluorescent Molecules

- Field : Organic Chemistry and Material Science .

- Application : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .

- Method : The synthesis of these fluorescent indolizine derivatives involves various approaches, including radical-induced synthetic approaches .

- Results : These fluorescent indolizine derivatives have potential biological activities and can be used in material applications .

-

Precursor for Indolizidine Alkaloids

- Field : Organic Chemistry .

- Application : Indolizine serves as a precursor for widespread indolizidine alkaloids .

- Method : The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions .

- Results : The synthesis of indolizines has led to the discovery of new strategies and pathways, including transition metal-catalyzed reactions and approaches based on oxidative coupling .

-

Metal Ion Detection

- Field : Analytical Chemistry .

- Application : Certain indolizine derivatives can be used as probes for the detection of various metal ions .

- Method : The selectivity of these probes is evaluated with various metal ions .

- Results : The results of these evaluations determine the effectiveness of these probes in detecting specific metal ions .

-

Synthesis of π-Expanded Analogues

- Field : Organic Chemistry .

- Application : Indolizines serve as precursors for the synthesis of their π-expanded analogues .

- Method : The synthesis of these analogues involves new strategies such as transition metal-catalyzed reactions and approaches based on oxidative coupling .

- Results : These new pathways have led to the discovery of substitution patterns which were hard to build .

-

Radical Cyclization/Cross-Coupling

- Field : Organic Chemistry .

- Application : Indolizine and its derivatives can be synthesized through radical cyclization/cross-coupling .

- Method : This synthetic approach is based on the use of radical species or radical intermediates .

- Results : This method provides efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

-

Pharmacological Activity

- Field : Pharmacology .

- Application : Indole derivatives, which include indolizine, have a variety of potential biological activities .

- Method : The biological activities of these compounds are evaluated through various pharmacological tests .

- Results : The results of these tests determine the potential biological activities of these compounds .

-

Organic Light Emitting Diodes (OLEDs)

- Field : Material Science .

- Application : Certain indolizine derivatives with excellent fluorescence properties can be used in the fabrication of OLEDs .

- Method : The fabrication of these OLEDs involves the synthesis of these fluorescent indolizine derivatives and their incorporation into the device .

- Results : The performance of these OLEDs depends on the fluorescence properties of the indolizine derivatives .

-

Photodynamic Therapy

- Field : Medical Science .

- Application : Some indolizine derivatives can be used as photosensitizers in photodynamic therapy for cancer treatment .

- Method : The effectiveness of these photosensitizers is evaluated through various in vitro and in vivo tests .

- Results : The results of these tests determine the potential of these compounds in photodynamic therapy .

-

Solar Cells

- Field : Energy Science .

- Application : Indolizine derivatives can be used in the fabrication of organic solar cells .

- Method : The fabrication of these solar cells involves the synthesis of these indolizine derivatives and their incorporation into the device .

- Results : The performance of these solar cells depends on the properties of the indolizine derivatives .

将来の方向性

Indolizine and its derivatives have a variety of potential biological activities, and some derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests that there could be future research directions in exploring these properties further.

特性

IUPAC Name |

2-thiophen-2-ylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEJVHMWMFXRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357390 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)indolizine | |

CAS RN |

169210-29-1 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)